molecular formula C2H4LuO2 B099331 Lutetium(3+) acetate CAS No. 18779-08-3

Lutetium(3+) acetate

Cat. No.: B099331
CAS No.: 18779-08-3
M. Wt: 235.02 g/mol
InChI Key: WXHWNEZDKCJUFF-UHFFFAOYSA-N
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Description

Lutetium(3+) acetate, also known as lutetium triacetate hydrate, is a rare-earth metal salt with the chemical formula Lu(O₂C₂H₃)₃·xH₂O . It is synthesized by reacting lutetium oxide (Lu₂O₃) or lutetium chloride (LuCl₃) with acetic acid, forming a hydrate structure due to its hygroscopic nature. Key identifiers include:

  • CAS No.: 304675-59-0 (monohydrate)
  • IUPAC Name: Lutetium(3+) triacetate hydrate
  • Molecular Weight: 370.11 g/mol (monohydrate)
  • Appearance: White crystalline solid, typically packaged under argon or vacuum due to air sensitivity .

Preparation Methods

Lutetium(3+) acetate can be synthesized through several methods:

Chemical Reactions Analysis

Lutetium(3+) acetate undergoes various chemical reactions, including:

Scientific Research Applications

Preparation and Properties

Lutetium(3+) acetate can be synthesized through several methods, including:

  • Neutralization Reaction : Reacting lutetium oxide or hydroxide with acetic acid:
    Lu2O3+6CH3COOH2Lu CH3COO 3+3H2O\text{Lu}_2\text{O}_3+6\text{CH}_3\text{COOH}\rightarrow 2\text{Lu CH}_3\text{COO }_3+3\text{H}_2\text{O}
  • Reaction with Gaseous Acetic Acid : Lutetium oxide can also react directly with acetic acid vapor to form the acetate salt .

This compound is a water-soluble salt that forms colorless crystals and can exist as hydrates (e.g., Lu(CH₃COO)₃·nH₂O, where n = 1 or 4) .

Photodynamic Therapy

One of the most promising applications of this compound is in photodynamic therapy (PDT). Recent studies have focused on synthesizing this compound phthalocyanine complexes, which have shown potential as effective photosensitizers for cancer treatment. These complexes exhibit favorable physicochemical properties such as absorption and fluorescence characteristics suitable for PDT:

  • Synthesis : Water-soluble this compound phthalocyanines were synthesized and characterized.
  • Photophysical Properties : The complexes demonstrated absorption peaks at 675 nm and 685 nm, with singlet oxygen quantum yields of 0.32 and 0.35, indicating their effectiveness in generating reactive oxygen species upon light activation .

Catalysis

This compound serves as a precursor for various catalytic reactions. Its ability to facilitate the formation of ultra-pure compounds makes it valuable in the synthesis of advanced materials and catalysts. For instance:

  • Nanoscale Materials : this compound can be used to produce nanoscale materials that are essential in electronics and photonics .
  • Chemical Reactions : It acts as a catalyst in organic transformations and polymerizations due to its Lewis acid properties .

Biomedical Applications

Beyond its role in PDT, this compound has been investigated for its potential in medical imaging and targeted radiotherapy:

  • Radiopharmaceuticals : Lutetium isotopes (e.g., 177^{177}Lu) labeled with acetate are being studied for their application in targeted radiotherapy for cancers such as prostate cancer. The isotope's decay properties allow for effective tumor targeting while minimizing damage to surrounding healthy tissue .

Case Study 1: Photodynamic Inactivation of Pathogens

In a study examining the efficacy of this compound phthalocyanines against pathogenic microorganisms, researchers found that these compounds effectively inactivated Pseudomonas aeruginosa and Candida albicans when activated by specific light wavelengths. The study highlighted the importance of penetration depth into biofilms and the concentration-dependent effects on microbial viability .

Case Study 2: Enhanced Antitumor Activity

Another study demonstrated that combining lutetium texaphyrin-induced PDT with mitomycin C significantly improved antitumor responses in metastatic models. The addition of this compound-based compounds enhanced the therapeutic efficacy by prolonging tumor regrowth times compared to treatments using either modality alone .

Mechanism of Action

The mechanism of action of lutetium(3+) acetate, particularly in medical applications, involves its ability to bind to specific molecular targets. For instance, in radiopharmaceutical applications, lutetium-177 labeled compounds target somatostatin receptors on tumor cells. The radiation emitted by lutetium-177 damages the tumor cells and inhibits their growth. This targeted approach allows for precise treatment with minimal impact on surrounding healthy tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lanthanide Acetates

Lutetium(3+) acetate shares similarities with other lanthanide acetates in solubility, oxidation state (+3), and hydration tendencies. Key comparisons include:

Thulium(3+) Acetate

  • Formula : Tm(O₂C₂H₃)₃·xH₂O
  • Applications : Used in MRI contrast agents and neutron activation studies .
  • Photochemical Properties : Lower singlet oxygen yields compared to LuPc complexes, making it less effective in PDT .

Neodymium(3+) Acetate

  • Formula : Nd(O₂C₂H₃)₃·xH₂O
  • Applications : Catalysis in organic synthesis and laser crystal doping .
  • Key Difference : Neodymium compounds often exhibit stronger absorption in near-infrared regions, unlike lutetium’s visible-light activity .

Praseodymium(3+) Acetate

  • Formula : Pr(O₂C₂H₃)₃·xH₂O
  • Applications : Electrochemical sensors and ceramic pigments .
  • Stability : More prone to oxidation than lutetium due to variable Pr oxidation states (+3/+4) .

Transition Metal Acetates

Ruthenium(3+) Acetate

  • Formula : Ru₃(OAc)₆(OH₂)₃⁺ (complex structure)
  • Applications : Catalysis in oxidation reactions and dye-sensitized solar cells.
  • Key Difference : Ruthenium acetate operates in +2/+3 oxidation states, enabling redox versatility, unlike lutetium’s fixed +3 state .

Comparative Data Table

Property This compound Thulium(3+) Acetate Neodymium(3+) Acetate Ruthenium(3+) Acetate
Formula Lu(O₂C₂H₃)₃·xH₂O Tm(O₂C₂H₃)₃·xH₂O Nd(O₂C₂H₃)₃·xH₂O Ru₃(OAc)₆(OH₂)₃⁺
Molecular Weight 370.11 g/mol (monohydrate) ~365 g/mol (estimated) ~381 g/mol (estimated) ~554 g/mol (anhydrous)
Singlet Oxygen ΦΔ 0.32–0.35 <0.20 N/A N/A
Solubility Soluble in water Soluble in water Soluble in water Soluble in polar solvents
Primary Use PDT, luminescent materials MRI contrast agents Catalysis, lasers Redox catalysis

Research Findings and Key Distinctions

Photodynamic Therapy Efficacy

This compound-derived phthalocyanines (LuPcs) outperform indium(III), zinc(II), and magnesium(II) phthalocyanines in singlet oxygen generation due to:

  • Extended π-conjugation : Enhances light absorption at 675–685 nm .
  • Longer Fluorescence Lifetimes : 2.24–3.27 ns, improving energy transfer efficiency .
  • Cationic Water-Solubility : Facilitates cellular uptake in biomedical applications .

Stability and Handling

  • This compound : Requires storage under argon due to hygroscopicity; decomposes at >150°C .
  • Neodymium/Praseodymium Acetates : More thermally stable but susceptible to oxidation .

Commercial Availability

  • Purity : this compound is available at 99.9% purity (trace metals basis), comparable to other lanthanide acetates .
  • Cost : Significantly higher than neodymium or praseodymium derivatives due to lutetium’s rarity (0.1 ppm in Earth’s crust) .

Biological Activity

Lutetium(III) acetate, with the chemical formula Lu(CH₃COO)₃, is an acetate salt of lutetium that has garnered attention for its potential biological applications, particularly in the fields of photodynamic therapy and radiopharmaceuticals. This article explores the biological activity of lutetium(III) acetate, summarizing key research findings, case studies, and relevant data.

Lutetium(III) acetate can be synthesized through various methods, including the neutralization of lutetium oxide or hydroxide with acetic acid. The reaction can be represented as follows:

Lu2O3+6CH3COOH2Lu CH3COO 3+3H2O\text{Lu}_2\text{O}_3+6\text{CH}_3\text{COOH}\rightarrow 2\text{Lu CH}_3\text{COO }_3+3\text{H}_2\text{O}

This compound is known to form colorless crystals and is soluble in water, which is advantageous for biological applications .

1. Photodynamic Therapy (PDT)

Recent studies have demonstrated the efficacy of lutetium(III) acetate phthalocyanine complexes as potential photosensitizers in photodynamic therapy. These complexes exhibit promising absorption properties in the far-red region, making them suitable for PDT applications. The generation of singlet oxygen, a reactive species crucial for PDT, was confirmed with quantum yields of 0.32 and 0.35 for different derivatives .

Table 1: Photophysical Properties of Lutetium(III) Acetate Phthalocyanines

PropertyValue
Absorption Peak675-685 nm
Fluorescence Peak704-721 nm
Singlet Oxygen Quantum Yield0.32 - 0.35

2. Radiopharmaceuticals

Lutetium-177, a radiolabeled form of lutetium, is used in targeted radiotherapy for treating certain cancers, particularly neuroendocrine tumors. Lutetium-177 dotatate binds to somatostatin receptors on tumor cells, allowing for targeted delivery of radiation that induces cellular damage while minimizing effects on surrounding healthy tissues .

Case Study: Efficacy in Cancer Treatment

In a clinical setting involving metastatic castration-resistant prostate cancer (mCRPC), lutetium-177 showed promising results in improving overall survival rates among patients who had not previously undergone chemotherapy. Observational studies indicated a median overall survival of approximately 16 months .

The biological activity of lutetium(III) acetate can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : In PDT, upon light activation, lutetium complexes generate ROS that can induce apoptosis in cancer cells.
  • Targeted Radiotherapy : Lutetium-177's beta-emission leads to localized damage in tumor cells expressing somatostatin receptors, effectively reducing tumor size and progression.

Safety and Toxicity

While lutetium compounds have shown therapeutic potential, safety profiles must be carefully evaluated. Adverse effects associated with lutetium-based therapies include fatigue, nausea, and hematological toxicities such as anemia and thrombocytopenia . Continuous monitoring during treatment is essential to manage these side effects effectively.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for lutetium(3+) acetate, and how can its purity be optimized for laboratory use?

this compound is typically synthesized via reaction of lutetium oxide (Lu₂O₃) with acetic acid under controlled conditions. A common method involves dissolving Lu₂O₃ in glacial acetic acid, followed by refluxing at 80–100°C for 12–24 hours. The product is then crystallized under reduced pressure. Purity optimization requires rigorous drying (e.g., vacuum desiccation) and trace metal analysis using inductively coupled plasma mass spectrometry (ICP-MS) to confirm ≥99.9% purity . Hydration states (e.g., tetrahydrate) must be accounted for via thermogravimetric analysis (TGA) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified under GHS07 (Harmful) with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Key precautions include:

  • Use of PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Immediate decontamination of spills with water and neutralization with sodium bicarbonate. Storage should be in airtight containers away from oxidizing agents .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Purity assessment : ICP-MS for trace metal quantification (e.g., ≤0.1% impurities) .
  • Hydration state determination : TGA to measure weight loss between 25–300°C .
  • Structural analysis : FTIR to confirm acetate ligand coordination (e.g., ν(COO⁻) stretches at ~1550 cm⁻¹ and ~1410 cm⁻¹) .

Advanced Research Questions

Q. How do photophysicochemical properties of this compound phthalocyanines impact their efficacy in photodynamic therapy (PDT)?

this compound serves as a central ion in phthalocyanine complexes, enhancing singlet oxygen (¹O₂) quantum yields (ΦΔ) due to its high atomic number (Z=71), which promotes intersystem crossing. Key parameters include:

  • Absorption spectra : Strong Q-bands in the 670–750 nm range for deep-tissue penetration.
  • Lifetime measurements : Time-resolved fluorescence to assess excited-state dynamics. Studies show ΦΔ values of ~0.6–0.8 in dimethylformamide, with photostability dependent on acetate ligand substitution patterns .

Q. What electrochemical properties of this compound are relevant to its use in redox-active materials?

The standard reduction potential for Lu³⁺/Lu is -2.28 V (vs. SHE), indicating strong reducing behavior:

E⁰ (V)ReactionConditions
-2.28Lu³⁺ + 3e⁻ → Lu(s)Aqueous, pH 7
This property is critical in designing lutetium-based catalysts for organic synthesis, where acetate ligands stabilize intermediates during redox cycles .

Q. How can discrepancies in reported luminescence quantum yields of this compound complexes be resolved?

Contradictions arise from variations in solvent polarity, ligand coordination geometry, and measurement techniques. Methodological recommendations include:

  • Standardizing solvent systems (e.g., anhydrous DMF vs. aqueous buffers).
  • Using integrating sphere setups for absolute quantum yield measurements.
  • Comparing data with reference complexes (e.g., Ru(bpy)₃²⁺) to calibrate instrumentation .

Properties

CAS No.

18779-08-3

Molecular Formula

C2H4LuO2

Molecular Weight

235.02 g/mol

IUPAC Name

acetic acid;lutetium

InChI

InChI=1S/C2H4O2.Lu/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

WXHWNEZDKCJUFF-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3]

Canonical SMILES

CC(=O)O.[Lu]

Key on ui other cas no.

18779-08-3

Pictograms

Irritant

Origin of Product

United States

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